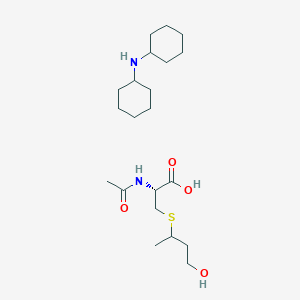
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an acetamido group, a hydroxybutylsulfanyl group, and a propanoic acid moiety, along with a cyclohexylamine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Hydroxybutylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated butanol with a thiol group, followed by protection and deprotection steps to introduce the hydroxy group.
Coupling with Propanoic Acid: The final step involves coupling the intermediate with a propanoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate).
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: It can be used to modify proteins through covalent attachment, altering their function or stability.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Diagnostics: Utilized in the development of diagnostic agents due to its ability to bind to specific biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties such as enhanced strength or conductivity.
作用機序
The mechanism by which (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid exerts its effects involves interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the hydroxybutylsulfanyl group can participate in redox reactions. The propanoic acid moiety can interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
(2S)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid: Similar structure but different stereochemistry.
N-acetylcysteine: Contains an acetamido group and a thiol group but lacks the hydroxybutyl moiety.
Cyclohexylamine: Shares the cyclohexylamine structure but lacks the additional functional groups.
Uniqueness
The unique combination of functional groups in (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
生物活性
The compound (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine is a novel organic molecule with potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Acetamido Group : Acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
- Introduction of the Hydroxybutenyl Group : Achieved through a Wittig reaction or similar olefination reactions.
- Formation of the Sulfanylpropanoic Acid Backbone : Involves thiolation using a thiol reagent under basic conditions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid |
| InChI Key | CGYFKBWVTSXRDZ-KZUAUGPASA-N |
Biological Activity
The biological activity of this compound can be attributed to its unique structural features, particularly the acetamido and sulfanyl groups, which enhance its interaction with biological targets.
The compound interacts with specific molecular targets, such as enzymes or receptors. The acetamido group forms hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups participate in various non-covalent interactions. This modulation can lead to significant biological effects, including:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
-
Study on Antimicrobial Properties :
- Research demonstrated that derivatives of sulfanylpropanoic acids exhibit significant antimicrobial activity against various bacterial strains, suggesting that similar compounds may share this property .
- Anti-inflammatory Mechanisms :
- Biochemical Pathway Studies :
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributable to the presence of both hydroxybutenyl and sulfanyl groups:
| Compound Name | Unique Features |
|---|---|
| (2R)-2-acetamido-3-mercaptopropanoic acid | Lacks hydroxybutenyl group |
| (2R)-2-acetamido-3-hydroxypropanoic acid | Lacks sulfanyl group |
| (2R)-2-acetamido-3-butenoic acid | Lacks both sulfanyl and hydroxy groups |
特性
CAS番号 |
33164-70-4 |
|---|---|
分子式 |
C21H40N2O4S |
分子量 |
416.6 g/mol |
IUPAC名 |
2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
InChIキー |
FUBHBRRJHGBLML-UHFFFAOYSA-N |
SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
同義語 |
3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















